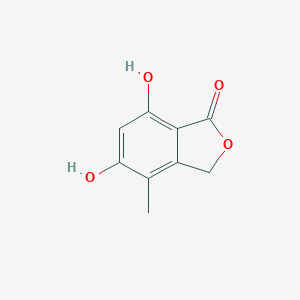

5,7-Dihydroxy-4-Methylphthalide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQICKPCCBIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561066 | |

| Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27979-57-3 | |

| Record name | 5,7-Dihydroxy-4-methylphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027979573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIHYDROXY-4-METHYLPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1U60N12M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization for Research Purposes

Strategies for the Laboratory Synthesis of the Phthalide (B148349) Scaffold

The construction of the phthalide ring system is a cornerstone of many synthetic routes. A variety of methods have been developed, often tailored to the specific substitution patterns of the target molecule.

One common approach involves the reduction of phthalic anhydride (B1165640) derivatives. orgsyn.org For instance, phthalimide (B116566) can be reduced using a mixture of zinc and copper in the presence of a base, followed by acidification to yield phthalide. sciencemadness.org Another strategy is the direct reduction of phthalic anhydride itself. orgsyn.org

More contemporary methods focus on transition metal-catalyzed reactions. For example, rhodium(III)-catalyzed C-H bond activation and annulation of aryl acids with allenes provides a regioselective and stereoselective route to disubstituted phthalides. rsc.org Similarly, copper-catalyzed domino Sonogashira coupling and 5-exo-dig cyclization between ortho-bromobenzoic acids and terminal alkynes have been employed to generate phthalide derivatives in good yields. researchgate.net

A five-step synthesis of 5,7-dimethoxy-4-methylphthalide, a precursor to the target compound, starts from 3,5-dimethoxybenzyl alcohol. A key step in this sequence is the one-pot oxidation of 6-chloromethyl-2,4-dimethoxybenzaldehyde with sodium chlorite, which leads to concomitant lactonization to form the phthalide ring. researchgate.net

Convergent Synthesis Approaches for Phthalide Intermediates

Convergent synthesis, where different fragments of the final molecule are prepared separately and then joined together, offers an efficient strategy for complex molecules. In the context of phthalide synthesis, this often involves the preparation of a substituted aromatic piece and a second component that will form the lactone ring.

One notable convergent synthesis of mycophenolic acid involves the coupling of 5,7-dihydroxy-4-methylphthalide with methyl 6-bromo-4-methylhex-4-enoate. researchgate.net The phthalide intermediate itself was synthesized from 1-carbethoxy-2,3-dimethylcyclohexa-4,6-dione through aromatization and subsequent transformations. researchgate.net This highlights a modular approach where key building blocks are synthesized independently before being combined.

Another example is the synthesis of griseusin B, a bioactive natural product, which utilizes a one-pot Hauser-Kraus annulation as a key step in its convergent strategy. rsc.org

Specific Reaction Mechanisms in Laboratory Synthesis

The synthesis of phthalides and their intermediates relies on a variety of powerful and well-established reaction mechanisms.

Palladium-Catalyzed Heck Carbonylation and Olefination

Palladium-catalyzed reactions are pivotal in modern organic synthesis. The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, and related carbonylation reactions are particularly useful for building complex carbon skeletons. organic-chemistry.orgrsc.org

In the synthesis of phthalide derivatives, a palladium-catalyzed carbonylative Heck reaction can be used to introduce a carbonyl group and form a new carbon-carbon bond in a single step. organic-chemistry.orgrsc.org For example, the reaction of 2-bromo-3,5-dimethoxybenzyl alcohol with carbon monoxide in the presence of a palladium catalyst and a base affords 5,7-dimethoxyphthalide. researchgate.net This process involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by CO insertion, and subsequent reductive elimination to form the product.

Oxidation and Concomitant Lactonization Reactions

The formation of the lactone ring in phthalides often involves an oxidation step followed by or concurrent with intramolecular cyclization (lactonization). rsc.org A key synthetic method for 5,7-dimethoxy-4-methylphthalide involves the oxidation of 6-chloromethyl-2,4-dimethoxybenzaldehyde with sodium chlorite. This reaction proceeds through the oxidation of the aldehyde to a carboxylic acid, which then undergoes an intramolecular nucleophilic attack by the benzylic alcohol (formed in situ or present as a starting material) to close the lactone ring. researchgate.net

Another approach involves the oxidation of a ring-opened phthalide derivative. rsc.org For example, a phthalide can be opened by reaction with a secondary amine to form a 2-(hydroxymethyl)benzamide. Subsequent oxidation of the hydroxymethyl group to a carboxylic acid, followed by acidic workup, leads to the reformation of the lactone. rsc.org

Cyclization of Linear Chains from Isoxazole (B147169) Compounds

Isoxazoles serve as versatile intermediates in organic synthesis and can be used to construct other heterocyclic systems. nih.govnih.gov The synthesis of isoxazoles can be achieved through various methods, including the [3+2] dipolar cycloaddition between alkynes and nitrile oxides. eresearchco.com These nitrile oxides can be generated in situ from aldoximes. eresearchco.com

While not a direct mainstream method for this compound, the principles of using heterocyclic precursors for constructing other rings are well-established. In some synthetic strategies, an isoxazole ring can be reductively cleaved to reveal a 1,3-dicarbonyl or related functionality, which can then be elaborated into a different ring system.

Chemical Derivatization for Structural Analog Development and Research

The development of structural analogs of this compound is crucial for structure-activity relationship (SAR) studies and for exploring new biological activities. This is achieved through chemical derivatization of the core phthalide scaffold.

The hydroxyl groups at the 5 and 7 positions are prime targets for modification. They can be alkylated, acylated, or converted to other functional groups to probe their importance for biological activity. For example, the synthesis of 5,7-dimethoxy-4-methylphthalide from the corresponding dihydroxy compound is a common transformation. researchgate.net

The methyl group at the 4-position can also be modified, although this often requires a de novo synthesis starting from a different precursor. The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position.

The lactone ring itself can be a point of modification. Reduction of the lactone can yield a diol, and reaction with Grignard reagents can lead to the formation of 1,3-dihydroisobenzofurans with substituents at the 1-position.

The development of new synthetic methods, such as palladium-catalyzed asymmetric allylic alkylation, allows for the creation of chiral phthalide derivatives with vicinal tertiary and quaternary stereocenters, further expanding the chemical space for research. dicp.ac.cn

Biological Activities and Pharmacological Investigations

Antioxidant Mechanisms and Cellular Protection

No specific studies detailing the reactive oxygen species (ROS) scavenging capabilities, the attenuation of intracellular ROS formation, or the mitigation of oxidative stress-related damage by 5,7-Dihydroxy-4-methylphthalide could be identified in the available literature. While many fungal metabolites, particularly those from Penicillium species, are known to possess antioxidant properties, dedicated research to quantify and characterize this activity for this compound is not apparent. mdpi.comnih.gov

Anti-inflammatory Properties and Signaling Pathways

Similarly, there is no direct evidence or research focused on the anti-inflammatory properties of this specific phthalide (B148349). Investigations into its ability to modulate pro-inflammatory mediators or influence key signaling pathways, such as NF-κB or MAPK, have not been published. While general reviews indicate that metabolites from mangrove-derived Penicillium can have anti-inflammatory effects, these are not specific to this compound. nih.gov

Antimicrobial and Antiviral Efficacy

The scientific literature lacks reports on the antimicrobial or antiviral efficacy of this compound. While its derivative, mycophenolic acid, has demonstrated antibacterial, antifungal, and antiviral properties, these activities are attributed to the final compound, not the precursor. drugbank.com Studies on other, structurally different dihydroxy compounds like 5,7-dihydroxyflavanone (B1678386) derivatives have shown antimicrobial effects, but this cannot be extrapolated to this compound. nih.govnih.gov

Antibacterial Potency and Spectrum

While this compound is reported to have antibacterial properties, detailed scientific literature providing specific data on its potency and spectrum of activity is not extensively available. veeprho.com Studies focusing on Minimum Inhibitory Concentration (MIC) values against specific Gram-positive or Gram-negative bacterial strains have not been prominently published, limiting a comprehensive understanding of its direct antibacterial efficacy.

Antifungal Action and Susceptibility

The compound is cited for its antifungal action. veeprho.com However, specific research detailing its susceptibility profile against various fungal pathogens, including clinically relevant yeasts like Cryptococcus neoformans, is limited in publicly accessible literature. Quantitative measures of its antifungal effect, such as MIC values, remain largely uncharacterized in peer-reviewed studies.

Antiviral Research

Immunomodulatory and Immunosuppressive Effects

The most significant and well-documented pharmacological role of this compound is linked to its function in immunosuppression. This is primarily due to its established role as a direct precursor in the biosynthesis of Mycophenolic Acid (MPA). researchgate.netrsc.org Mycophenolic acid is a potent, reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo pathway of guanosine (B1672433) nucleotide synthesis. As lymphocytes are highly dependent on this pathway for proliferation, MPA exhibits a powerful immunosuppressive effect. nih.gov

Fungi, such as Penicillium brevicompactum, synthesize MPA through a complex pathway where this compound is a key intermediate. rsc.orgnih.gov The phthalide undergoes prenylation to form 6-farnesyl-5,7-dihydroxy-4-methylphthalide, which is then converted through several oxidative steps into mycophenolic acid. rsc.org

Due to this biosynthetic relationship, this compound is also recognized as a potential impurity in Mycophenolate Mofetil, a widely used immunosuppressant drug that is the prodrug of MPA. pharmaffiliates.comsimsonpharma.com Its presence is monitored in the manufacturing and quality control of the final pharmaceutical product. While the direct immunosuppressive activity of this compound itself may be low, its critical and direct role as a building block for a major immunosuppressive agent is its most defining pharmacological characteristic. rsc.org

| Compound Role | Associated Product | Mechanism Link |

| Biosynthetic Precursor | Mycophenolic Acid | Serves as a key intermediate in the fungal synthesis pathway of the potent immunosuppressant Mycophenolic Acid. researchgate.netrsc.org |

| Process Impurity | Mycophenolate Mofetil | Identified as a known impurity of the immunosuppressive drug Mycophenolate Mofetil. pharmaffiliates.comsimsonpharma.com |

Structure Activity Relationship Sar and Mechanistic Elucidation

Correlations between Structural Features and Biological Effects

The phthalide (B148349) scaffold, a lactone fused to a benzene (B151609) ring, is a common motif in natural products known for a wide range of biological activities. researchgate.net The specific substitutions on this core structure, however, are what fine-tune its effects.

The positioning of hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring of the phthalide is a key determinant of its biological profile.

Hydroxyl Groups (-OH): General structure-activity relationship studies on phthalide derivatives have shown that the presence of a hydroxyl group on the benzene ring has a positive effect on bioactivity. researchgate.net In the case of 5,7-Dihydroxy-4-methylphthalide, the two hydroxyl groups at positions 5 and 7 are significant. Analysis of a closely related compound, 5,7-Dihydroxy-4-methylcoumarin, reveals that the 5,7-dihydroxy arrangement is crucial for promoting melanin (B1238610) synthesis. mdpi.com This specific orientation may facilitate electron donation to enzymes and allow the molecule to adopt a stable quinone-like resonance form, which can be essential for activating enzymatic processes. mdpi.com In contrast, other arrangements, such as an ortho-dihydroxy configuration (e.g., 6,7-dihydroxy), tend to enhance antioxidant activity but may be less effective or even detrimental to specific enzyme activation. mdpi.com

Methyl Group (-CH₃): The methyl group at position 4 also plays a role. While its electronic contribution is less pronounced than that of the hydroxyl groups, it influences the molecule's lipophilicity and steric profile. This can affect how the compound fits into the binding pocket of a target protein and its ability to cross cell membranes.

Molecular Target Identification and Interaction Profiling

Identifying the specific molecular targets of this compound is essential for understanding its mechanism of action. While direct target identification for this compound is not extensively documented, research on analogous structures provides valuable insights.

Studies on marine fungal phthalide derivatives have identified the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) as a molecular target. researchgate.net These studies suggest that the phthalide skeleton can serve as a scaffold for developing new PPAR-γ agonists. researchgate.net

Furthermore, research on the structurally analogous compound, 5,7-Dihydroxy-4-methylcoumarin, has predicted AKT1 (also known as Protein Kinase B) as a potential molecular target in the context of promoting osteogenesis. acs.org Molecular docking simulations indicated binding interactions between the coumarin (B35378) derivative and the phosphorylation sites of AKT1. acs.org Given the identical substitution pattern on the aromatic ring, it is plausible that this compound could interact with similar kinase targets.

Table 1: Potential Molecular Targets Based on Analogous Compounds This table summarizes potential molecular targets for this compound based on studies of structurally related phthalides and coumarins.

| Compound Class | Analogous Compound | Potential Molecular Target | Biological Context | Reference |

|---|---|---|---|---|

| Phthalide | Marine Fungal Phthalide Derivatives | PPAR-γ | Metabolic Regulation | researchgate.net |

| Coumarin | 5,7-Dihydroxy-4-methylcoumarin | AKT1 | Osteogenesis | acs.org |

Elucidation of Molecular Pathways and Cellular Responses

Based on studies of its coumarin analogue, this compound could potentially modulate several key signaling pathways. mdpi.comacs.org Research on 5,7-Dihydroxy-4-methylcoumarin has demonstrated its ability to influence the following pathways:

PKA/cAMP Pathway: This pathway was shown to be activated to promote melanin production. The study observed an increase in the expression of key melanogenic proteins such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), TRP-2, and microphthalmia-associated transcription factor (MITF). mdpi.com

GSK3β and PI3K/AKT Pathways: In the same study on melanogenesis, the GSK3β pathway was activated while the PI3K/AKT pathway was downregulated. mdpi.com

AKT1 Pathway: In a separate context of bone formation, 5,7-Dihydroxy-4-methylcoumarin was found to enhance osteoblast differentiation by activating the AKT1 pathway. acs.org

These findings suggest that a compound with the 5,7-dihydroxy-4-methyl substitution pattern can trigger distinct cellular responses by modulating a network of interconnected signaling pathways. The specific outcome likely depends on the cellular context and the array of targets present.

Table 2: Effects of the Analogous Compound 5,7-Dihydroxy-4-methylcoumarin on Melanogenesis-Related Proteins and Pathways This table details the observed effects of the coumarin analogue on key proteins and signaling pathways in B16F10 murine melanoma cells, providing a model for the potential activity of this compound.

| Target Protein/Pathway | Observed Effect | Biological Outcome | Reference |

|---|---|---|---|

| Tyrosinase (TYR) | Increased Expression & Activity | Increased Melanin Synthesis | mdpi.com |

| TRP-1 | Increased Expression | Increased Melanin Synthesis | mdpi.com |

| TRP-2 | Increased Expression | Increased Melanin Synthesis | mdpi.com |

| MITF | Increased Expression | Upregulation of Melanogenic Genes | mdpi.com |

| PKA/cAMP Pathway | Activated | Promotion of Melanogenesis | mdpi.com |

| PI3K/AKT Pathway | Downregulated | Promotion of Melanogenesis | mdpi.com |

Metabolic Fate and Biotransformation in Biological Systems

Endogenous Metabolism Pathways

Direct research on the endogenous metabolism of 5,7-Dihydroxy-4-methylphthalide in mammalian systems has not been extensively reported. However, its status as a known impurity of mycophenolate mofetil allows for informed hypotheses regarding its likely metabolic fate. wikipedia.org Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA). nih.govlabcorp.com The metabolism of MPA is well-characterized and serves as a primary model for predicting the biotransformation of its structural analogs.

The principal metabolic pathway for MPA is glucuronidation, a Phase II detoxification process. pharmgkb.orgnih.gov This reaction is primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A9 and UGT1A8 being the key enzymes. pharmgkb.orgnih.gov This process predominantly occurs in the liver, but also to some extent in the kidneys and intestines. pharmgkb.orgnih.gov The major metabolite of MPA is the pharmacologically inactive 7-O-glucuronide (MPAG). labcorp.com

Given the presence of two hydroxyl groups at the C5 and C7 positions, it is highly probable that this compound would also undergo glucuronidation. This conjugation would increase its water solubility and facilitate its excretion from the body, primarily through urine. nih.gov It is plausible that one or both hydroxyl groups could be targets for glucuronide conjugation, leading to the formation of mono- and di-glucuronide derivatives.

In addition to glucuronidation, MPA is also known to form an acyl glucuronide metabolite. researchgate.netresearchgate.net However, given the lactone structure of this compound, this pathway is less likely. Other potential, though likely minor, metabolic transformations could involve sulfation of the hydroxyl groups or oxidation reactions mediated by cytochrome P450 enzymes.

Microbial Biotransformation Studies

The biotransformation of phthalides and related compounds by microorganisms, particularly fungi, is a recognized phenomenon. Fungi are known to produce a diverse array of enzymes, including cytochrome P450 monooxygenases and transferases, that can modify the structure of various xenobiotics. nih.gov

This compound itself is a known metabolic product of fungi such as Aspergillus flavus and has been reported in Penicillium species. nih.govrsc.org While studies focusing on the further biotransformation of this specific compound are scarce, research on related phthalides and the metabolic capabilities of these fungal genera provide valuable insights.

A study on the fungus Penicillium crustosum reported the production of 5-hydroxy-7-methoxy-4-methylphthalide, a methylated derivative of the compound . nih.govresearchgate.netscielo.br This suggests that O-methylation of one of the hydroxyl groups is a potential biotransformation pathway in Penicillium species. This methylation would alter the polarity and potentially the biological activity of the parent molecule.

Fungal biotransformation of phthalate (B1215562) esters, which share the core phthalic acid structure, involves reactions such as hydroxylation, de-esterification, and demethylation. nih.gov Fungi from various ecological niches have demonstrated the ability to break down these compounds, indicating a widespread capacity for phthalate metabolism. nih.govpublichealthtoxicology.comnih.gov For instance, studies have shown that fungi can hydroxylate aromatic rings and cleave ester bonds, reactions that could theoretically be applied to this compound, although its lactone ring is generally more stable than an ester linkage.

The transformation of other phthalide (B148349) compounds has also been observed. For example, microbial hydration of 3-n-butylidenephthalide to 3-butyl-3-hydroxyphthalide has been efficiently carried out by fungal strains, including Aspergillus. mdpi.com This highlights the diverse enzymatic machinery within fungi capable of modifying the phthalide skeleton.

Future Directions and Research Gaps

Advanced Biosynthetic Engineering for Enhanced Production

The production of 5,7-Dihydroxy-4-methylphthalide (DHMP) is intricately linked to the mycophenolic acid biosynthetic pathway found in filamentous fungi like Penicillium brevicompactum. ebi.ac.uk The pathway begins with the polyketide synthase MpaC, which produces 5-methylorsellinic acid (5-MOA). A key subsequent step is the conversion of 5-MOA into DHMP. ebi.ac.uk This transformation is catalyzed by a unique natural fusion enzyme, MpaDE, which possesses a cytochrome P450 domain and a hydrolase domain. ebi.ac.uk The P450 component hydroxylates 5-MOA, and the hydrolase domain is thought to act as a lactone synthase, catalyzing the ring closure to form the phthalide (B148349) structure of DHMP. ebi.ac.uk

Future research must focus on advanced biosynthetic engineering strategies to enhance the yield of DHMP. A significant opportunity lies in the heterologous expression of the relevant biosynthetic genes (mpaC and mpaDE) in robust microbial hosts such as Aspergillus nidulans. ebi.ac.uk This approach decouples DHMP production from its native, complex regulatory networks and allows for optimized and scalable fermentation. Further enhancements can be achieved through:

Enzyme Engineering: Site-directed mutagenesis and directed evolution of the MpaDE fusion enzyme to improve its catalytic efficiency and substrate specificity.

Metabolic Channeling: Co-localization of the pathway enzymes on synthetic protein scaffolds to increase local substrate concentrations and minimize the diffusion of intermediates.

Host Strain Optimization: Engineering the chassis organism to increase the precursor supply and eliminate competing metabolic pathways.

Table 1: Key Enzymes and Genes in DHMP Biosynthesis

| Gene | Enzyme | Function in Pathway | Research Focus for Enhanced Production |

|---|---|---|---|

| mpaC | MpaC (Polyketide Synthase) | Catalyzes the formation of 5-methylorsellinic acid (5-MOA), the initial precursor. | Upregulation of gene expression; engineering for higher flux. |

Rational Design and Synthesis of Novel Phthalide Analogs

While DHMP is a valuable biosynthetic intermediate, its core structure represents a scaffold for chemical innovation. researchgate.net The synthesis of DHMP and its derivatives, such as 5,7-dimethoxy-4-methylphthalide, has been explored as a crucial step in the total synthesis of mycophenolic acid. researchgate.net These existing synthetic routes, which may involve multi-step sequences starting from precursors like 3,5-dimethoxybenzyl alcohol, provide a robust platform for generating novel analogs. researchgate.net

Future efforts should pivot from merely recreating the natural product to the rational design and synthesis of new phthalide-based molecules. By systematically modifying the functional groups on the aromatic ring and the lactone moiety, a library of analogs can be created. Key strategies include:

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives with varied substituents at the C-5 and C-7 hydroxyl groups or the C-4 methyl group to probe their influence on biological activity.

Advanced Catalytic Methods: Employing modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, to efficiently construct diverse phthalide structures. researchgate.net

Computational Modeling: Using in silico docking and molecular dynamics simulations to predict the interaction of designed analogs with potential biological targets, thereby guiding synthetic priorities.

Exploration of Undiscovered Biological Activities

Currently, the primary documented role of this compound is as a fungal metabolite and a precursor in the MPA pathway. nih.govebi.ac.uk It is also noted as a potential impurity in Mycophenolate Mofetil preparations. pharmaffiliates.com However, its own bioactivity profile remains largely unexplored, representing a significant research gap and a promising area for discovery.

The structural motifs within DHMP—a dihydroxylated aromatic ring and a gamma-lactone—are present in numerous classes of bioactive natural products. For instance, various coumarin (B35378) derivatives, which also feature a benzopyrone core, exhibit a wide range of biological effects, including antifungal, antibacterial, and anti-inflammatory properties. mdpi.commedchemexpress.com While chemically distinct, the existence of bioactivity in structurally related compounds suggests that DHMP may possess its own intrinsic pharmacological functions. A systematic screening campaign is warranted to investigate potential:

Antimicrobial (antibacterial and antifungal) activity.

Antioxidant and cytoprotective effects.

Enzyme inhibitory activity against key targets in human disease.

Phytotoxic or allelopathic properties relevant to agriculture.

Comprehensive Mechanistic Characterization at the Molecular Level

A thorough understanding of a molecule's mechanism of action is fundamental to its development for any application. For DHMP, mechanistic knowledge is currently confined to its biosynthesis. The intricate process by which the MpaDE fusion enzyme hydroxylates and cyclizes the precursor molecule is a key area of biochemical understanding. ebi.ac.uk

However, a major research gap exists regarding the molecular mechanism of action of DHMP itself. Should the exploratory screenings proposed in the previous section reveal novel biological activities, the next critical step will be to elucidate how DHMP exerts these effects at a molecular level. This will require a comprehensive approach, including:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins or cellular components with which DHMP interacts.

Pathway Analysis: Investigating the downstream signaling cascades and metabolic pathways that are modulated following treatment with DHMP.

Structural Biology: Determining the co-crystal structure of DHMP bound to its molecular target to visualize the precise interactions that drive its biological effect.

Integration into Interdisciplinary Research Frameworks

The study of this compound should not remain confined to the silos of natural product chemistry or mycology. Its future exploration requires integration into broader, interdisciplinary research frameworks that connect multiple scientific fields. The compound sits (B43327) at the intersection of:

Microbiology and Chemical Ecology: Investigating its role in fungal development, inter-species competition, and communication within its natural ecosystem.

Biotechnology and Synthetic Biology: Using it as a platform molecule for engineered biosynthetic pathways to produce novel, high-value chemicals. ebi.ac.uk

Pharmacology and Medicinal Chemistry: Exploring its potential as a lead compound for drug discovery, leveraging its unique phthalide scaffold. researchgate.net

By fostering collaborations between chemists, biologists, engineers, and computational scientists, a systems-level understanding of DHMP can be achieved. This integrated approach will be essential to fully characterize its properties, from its genetic origins and biosynthetic regulation to its potential applications in medicine and biotechnology.

常见问题

Q. How is the structure of 5,7-Dihydroxy-4-methylphthalide confirmed experimentally?

The structure is validated using spectroscopic techniques, including 1D/2D NMR (COSY, HSQC, HMBC, ROESY) and mass spectrometry (MS). For example, the compound’s ketone and hydroxyl groups are identified via IR spectroscopy (3413 cm⁻¹ and 1698 cm⁻¹, respectively). X-ray crystallography further confirms stereochemical details, as demonstrated in the characterization of related mycophenolic acid derivatives .

Q. What synthetic routes are used to produce this compound in the laboratory?

A five-step synthesis starting from 3,5-dimethoxybenzyl alcohol involves oxidation with sodium chlorite and lactonization. This method achieves an 80% yield for the intermediate 5,7-dimethoxy-4-methylphthalide, followed by demethylation to yield the target compound (72% yield). Key steps include chloromethylation and selective deprotection .

Q. What analytical methods are critical for detecting this compound in complex mixtures?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is used for quantification. Nuclear Overhauser effect spectroscopy (NOESY) and heteronuclear correlation (HSQC) NMR experiments help distinguish regioisomers in crude extracts .

Advanced Research Questions

Q. How can contradictions in bioactivity data across microbial strains be resolved?

Discrepancies in IC₅₀ values (e.g., activity against Cryptococcus neoformans vs. inactivity against Candida krusei) require strain-specific assays under standardized conditions. Factors like membrane permeability, efflux pumps, and enzyme targets must be analyzed. Dose-response curves and comparative genomics can identify resistance mechanisms .

Q. What experimental strategies elucidate the role of MpaDE in this compound biosynthesis?

Heterologous co-expression of mpaC (P450 oxidase) and mpaDE (fusion enzyme) in Aspergillus nidulans reveals sequential hydroxylation and lactonization steps. Knockout studies and isotopic labeling track intermediates like 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB) to confirm enzymatic functions .

Q. How can synthesis yields be optimized while minimizing side reactions?

Reaction parameters such as temperature (20–25°C for chloromethylation), solvent polarity (aqueous acetone for lactonization), and catalyst loading (e.g., HCl in chloromethylation) are systematically varied. Process analytical technology (PAT) monitors intermediates in real time to adjust conditions dynamically .

Q. What methodologies reconcile conflicting data on the compound’s stability under varying pH conditions?

Accelerated stability studies (e.g., 40°C/75% RH) with pH-controlled buffers (2–12) identify degradation pathways. LC-MS and NMR track hydrolysis or oxidation products. Quantum mechanical calculations predict reactive sites, guiding formulation strategies .

Methodological Guidance for Data Analysis

- Contradictory Bioactivity : Use checkerboard assays to assess synergies with known antifungals (e.g., fluconazole) and rule out assay-specific artifacts .

- Stereochemical Confirmation : Combine ROESY NMR (for spatial proximity) with electronic circular dichroism (ECD) to assign absolute configurations .

- Pathway Engineering : CRISPR-Cas9-mediated gene editing in fungal hosts (e.g., Penicillium spp.) validates biosynthetic clusters and enhances titers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。